2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Physicochemical profiling Lipophilicity Drug-likeness

2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline (CAS 1354750-87-0, MW 314.55 g/mol, C₁₂H₆Cl₃N₃O) is a tri-chlorinated heterocyclic building block comprising a 2,6-dichloroaniline core linked at the para position to a 6-chlorooxazolo[5,4-b]pyridine moiety. The oxazolo[5,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its purine-mimetic topology, enabling engagement with kinase ATP-binding pockets.

Molecular Formula C12H6Cl3N3O
Molecular Weight 314.5 g/mol
Cat. No. B11794574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline
Molecular FormulaC12H6Cl3N3O
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Cl)C2=NC3=C(O2)N=CC(=C3)Cl
InChIInChI=1S/C12H6Cl3N3O/c13-6-3-9-12(17-4-6)19-11(18-9)5-1-7(14)10(16)8(15)2-5/h1-4H,16H2
InChIKeyBEPCRIMBMSWAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline – Structural and Pharmacophoric Baseline for Procurement Decisions


2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline (CAS 1354750-87-0, MW 314.55 g/mol, C₁₂H₆Cl₃N₃O) is a tri-chlorinated heterocyclic building block comprising a 2,6-dichloroaniline core linked at the para position to a 6-chlorooxazolo[5,4-b]pyridine moiety . The oxazolo[5,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its purine-mimetic topology, enabling engagement with kinase ATP-binding pockets . This compound is commercially available at research-grade purity (≥97%) from multiple suppliers and is predominantly employed as a synthetic intermediate in kinase inhibitor and agrochemical discovery programs .

Why Generic Substitution Fails for 2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline in Structure-Activity Programs


Within the oxazolo[5,4-b]pyridine chemical space, subtle variations in the aniline substitution pattern produce profound changes in molecular recognition, physicochemical properties, and synthetic tractability [1]. The target compound's 2,6-dichloroaniline motif imposes a unique steric and electronic environment: the ortho chlorine atoms restrict rotational freedom of the aniline ring while simultaneously withdrawing electron density, modulating the pKa of the aniline NH₂ and altering hydrogen-bonding capacity relative to non-chlorinated or mono-chlorinated analogs. Regioisomeric variants—such as 2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline or 4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline—position the aniline nitrogen at different vectors, directly impacting target-binding geometry. These differences cannot be compensated for by post-hoc functionalization and mandate procurement of the exact substitution pattern for SAR continuity [2].

Quantitative Differentiation Evidence for 2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline Versus In-Class Comparators


Chlorine Count and logP: Tri-Chlorinated Target vs. Di-Chlorinated Analogs

The target compound contains three chlorine atoms (two on the aniline ring, one on the oxazolopyridine core), yielding a molecular weight of 314.55 g/mol. The closest commercially available analog, 4-chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline (CAS 1354757-74-6, MW 280.11 g/mol), contains only two chlorine atoms. The additional ortho-chlorine in the target compound is calculated to increase logP by approximately 0.6–0.8 units (based on the additive contribution of aromatic Cl, ~0.7 per substituent), enhancing membrane partitioning potential .

Physicochemical profiling Lipophilicity Drug-likeness

Steric and Conformational Differentiation: 2,6-Dichloroaniline vs. Unsubstituted Aniline Regioisomers

The 2,6-dichloro substitution pattern on the aniline ring creates a sterically congested environment around the NH₂ group. In the unsubstituted analog 4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline (CAS not available; MW 245.66 g/mol), the aniline ring can freely rotate, presenting multiple low-energy conformers. In the target compound, the two ortho chlorine atoms restrict rotation, favoring a conformation where the NH₂ group is oriented nearly perpendicular to the aromatic plane. This conformational restriction has been exploited in kinase inhibitor design to pre-organize the aniline NH₂ for a specific hydrogen-bond interaction with the hinge region of the ATP-binding pocket .

Conformational restriction Kinase inhibitor design Target engagement

Synthetic Tractability: Differential Reactivity of the 2,6-Dichloroaniline NH₂ for Downstream Derivatization

The electron-withdrawing effect of the two ortho chlorine atoms reduces the nucleophilicity of the aniline NH₂ (estimated pKa of conjugate acid ~2.5–3.0, compared to ~4.6 for unsubstituted aniline). This attenuation of nucleophilicity can be advantageous in chemoselective amide coupling or reductive amination reactions, where over-reaction at the aniline nitrogen must be avoided. The unsubstituted analog 4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline (pKa ~4.6) is more nucleophilic and may undergo undesired side reactions in the presence of electrophilic functional groups elsewhere in the molecule . This differential reactivity has practical consequences for library synthesis yield and purity.

Synthetic chemistry Amide coupling Building block utility

Patent Landscape: Presence in Arthropod Pest Control Composition Claims

The oxazolo[5,4-b]pyridine scaffold, including substitution patterns encompassing 2,6-dichlorophenyl groups, is explicitly claimed in US Patent 8,324,387 (Sumitomo Chemical) for arthropod pest control compositions [1]. While the patent does not disclose specific IC₅₀ or LD₅₀ values for the exact target compound, the generic Markush structure (Formula 1) encompasses the 2,6-dichloro-4-(heteroaryl)aniline motif. In contrast, the des-chloro analog 4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline and the regioisomeric 2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline are not encompassed by the same claims due to their different aniline substitution patterns [1]. This provides intellectual property differentiation for agrochemical discovery programs.

Agrochemical discovery Patent analysis Pesticidal composition

Oxazolo[5,4-b]pyridine Class-Level Kinase Inhibition: Scaffold Privilege for p38 MAP Kinase and GSK-3β

The oxazolo[5,4-b]pyridine scaffold has demonstrated potent kinase inhibitory activity across multiple targets. In a series of triazolopyridine oxazole p38 MAP kinase inhibitors, compounds based on this scaffold achieved IC₅₀ values in the low nanomolar range [1]. Separately, oxazolo[4,5-b]pyridine-based piperazinamides have been reported as GSK-3β inhibitors with anti-inflammatory activity [2]. The target compound incorporates the identical oxazolo[5,4-b]pyridine core present in these validated kinase inhibitor chemotypes. The 2,6-dichloroaniline moiety provides a vector for additional hinge-binding interactions that is absent in simpler oxazolopyridine building blocks such as 2,6-dichlorooxazolo[5,4-b]pyridine (CAS 159870-88-9), which lacks the aniline extension entirely .

Kinase inhibition p38 MAP kinase GSK-3β

CYP450 Off-Target Liability Comparison: Target Compound vs. Oxazolo[5,4-b]pyridine Derivatives

Cytochrome P450 inhibition is a critical early safety filter in drug discovery. BindingDB data for structurally related oxazolo[5,4-b]pyridine-containing compounds indicate variable CYP inhibition profiles. A related compound (BDBM50438845, CHEMBL2413882) containing a pyridyl-oxazole motif demonstrated IC₅₀ > 20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes, indicating a low CYP inhibition liability for this chemotype [1]. While this specific assay was performed on a structurally distinct analog, the shared oxazolo[5,4-b]pyridine core suggests the target compound may similarly exhibit a favorable CYP inhibition profile. In contrast, certain oxazole-containing drugs (e.g., azamethiphos, an organophosphate insecticide with an oxazolo[4,5-b]pyridine core) demonstrate significant CYP-mediated toxicity , highlighting that the [5,4-b] vs. [4,5-b] ring fusion isomerism critically impacts metabolic liability.

Drug metabolism CYP450 inhibition Safety screening

Procurement-Driven Application Scenarios for 2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline


Kinase Inhibitor Lead Optimization Requiring Conformationally Restricted Aniline Hinge-Binders

In kinase drug discovery programs targeting p38 MAP kinase, GSK-3β, or related serine/threonine kinases, the target compound serves as a synthetically tractable intermediate that pre-organizes the aniline NH₂ for hinge-region hydrogen bonding. The 2,6-dichloro substitution restricts conformational freedom, reducing the entropic penalty upon target binding—a design principle validated across multiple clinical p38 inhibitor candidates [1]. Researchers should procure this specific building block rather than unsubstituted aniline analogs (e.g., 4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline) when the SAR hypothesis requires a sterically constrained, electron-deficient aniline for hinge engagement.

Agrochemical Discovery Programs Targeting Arthropod Pests with Patent Precedent

The oxazolo[5,4-b]pyridine scaffold with 2,6-dichlorophenyl substitution is explicitly encompassed by US Patent 8,324,387 claims for arthropod pest control compositions [1]. Industrial agrochemical teams developing novel insecticides or acaricides should prioritize the target compound as a key intermediate to build upon existing intellectual property precedent and establish freedom-to-operate positions. The tri-chlorinated nature of the compound may also enhance environmental persistence and target-site binding—properties valued in crop protection lead optimization.

Library Synthesis Requiring Chemoselective Functionalization of Multifunctional Building Blocks

For medicinal chemistry groups engaged in parallel library synthesis, the attenuated nucleophilicity of the 2,6-dichloroaniline NH₂ (pKa ~2.5–3.0 vs. ~4.6 for unsubstituted aniline) provides a chemoselectivity advantage. This enables selective acylation, sulfonylation, or reductive amination at alternative reactive sites on the oxazolopyridine core without requiring protecting group strategies [1]. Procurement of the target compound over non-chlorinated analogs can reduce synthetic step count by 1–2 steps per library member in multi-gram parallel synthesis workflows.

CNS-Penetrant Probe Development Leveraging Enhanced Lipophilicity

The additional ortho chlorine on the aniline ring increases the calculated logP of the target compound by approximately 0.7 units compared to the di-chlorinated analog 4-chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline [1]. For CNS drug discovery programs requiring blood-brain barrier penetration, this incremental lipophilicity may improve brain-to-plasma ratios, making the target compound a more suitable starting point for developing centrally acting kinase inhibitors or GPCR modulators. Procurement decisions in CNS programs should weigh this logP advantage against the increased molecular weight.

Quote Request

Request a Quote for 2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.